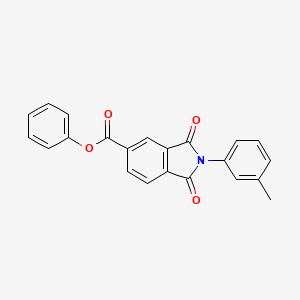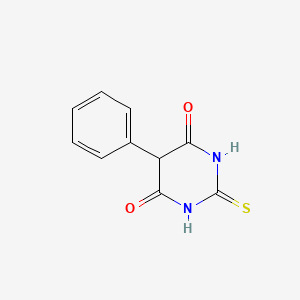![molecular formula C25H18BrN3O3 B15036904 2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B15036904.png)
2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 5-bromo-1-methyl-2-oxoindoline with 2-methoxybenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization with 2-aminobenzamide to yield the final compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols. Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other indole derivatives and quinazolinone compounds. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. Examples of similar compounds include indole-3-acetic acid and quinazolin-4-one derivatives .
Properties
Molecular Formula |
C25H18BrN3O3 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18BrN3O3/c1-28-20-12-11-15(26)13-17(20)18(24(28)30)14-23-27-19-8-4-3-7-16(19)25(31)29(23)21-9-5-6-10-22(21)32-2/h3-14H,1-2H3/b18-14- |
InChI Key |
JYWFOTGFFYDCSJ-JXAWBTAJSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B15036835.png)
![2-[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B15036853.png)
![ethyl 4-{5-[(E)-{1-[4-(dimethylamino)phenyl]-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B15036862.png)

![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15036878.png)
![4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15036883.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B15036888.png)
![N-(4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15036891.png)
![methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B15036899.png)
![N-({4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}sulfonyl)acetamide](/img/structure/B15036905.png)
![N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B15036909.png)

![3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15036924.png)
![Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15036930.png)
